molecular formula C9H16O B147574 3,3,5-Trimethylcyclohexanone CAS No. 873-94-9

3,3,5-Trimethylcyclohexanone

Cat. No. B147574
CAS RN: 873-94-9
M. Wt: 140.22 g/mol
InChI Key: POSWICCRDBKBMH-UHFFFAOYSA-N
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Patent
US03947406

Procedure details

Butyraldehyde (28.8 g.) in petrol (100 c.c.) was cooled to below 0° and with stirring treated with 1-amino-1-hydroperoxy-3,3,5-trimethylcyclohexane (33 g.; 93% pure). When the solid had dissolved the aqueous phase was removed and the petrol solution dried with magnesium sulphate overnight at 0°. The working up as in Example 4 gave butyraldehyde, dihydroisophorone and the same peroxide (33.0 g.) b.p. 96° - 98°/0.6 mm. as in Example 4.
Quantity
28.8 g
Type
reactant
Reaction Step One
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-amino-1-hydroperoxy-3,3,5-trimethylcyclohexane
Quantity
33 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].N[C:7]1([O:16]O)[CH2:12][CH:11]([CH3:13])[CH2:10][C:9]([CH3:15])([CH3:14])[CH2:8]1>>[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH3:13][CH:11]1[CH2:10][C:9]([CH3:15])([CH3:14])[CH2:8][C:7](=[O:16])[CH2:12]1

Inputs

Step One
Name
Quantity
28.8 g
Type
reactant
Smiles
C(CCC)=O
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
1-amino-1-hydroperoxy-3,3,5-trimethylcyclohexane
Quantity
33 g
Type
reactant
Smiles
NC1(CC(CC(C1)C)(C)C)OO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
When the solid had dissolved the aqueous phase
CUSTOM
Type
CUSTOM
Details
was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the petrol solution dried with magnesium sulphate overnight at 0°
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(CCC)=O
Name
Type
product
Smiles
CC1CC(=O)CC(C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03947406

Procedure details

Butyraldehyde (28.8 g.) in petrol (100 c.c.) was cooled to below 0° and with stirring treated with 1-amino-1-hydroperoxy-3,3,5-trimethylcyclohexane (33 g.; 93% pure). When the solid had dissolved the aqueous phase was removed and the petrol solution dried with magnesium sulphate overnight at 0°. The working up as in Example 4 gave butyraldehyde, dihydroisophorone and the same peroxide (33.0 g.) b.p. 96° - 98°/0.6 mm. as in Example 4.
Quantity
28.8 g
Type
reactant
Reaction Step One
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-amino-1-hydroperoxy-3,3,5-trimethylcyclohexane
Quantity
33 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].N[C:7]1([O:16]O)[CH2:12][CH:11]([CH3:13])[CH2:10][C:9]([CH3:15])([CH3:14])[CH2:8]1>>[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH3:13][CH:11]1[CH2:10][C:9]([CH3:15])([CH3:14])[CH2:8][C:7](=[O:16])[CH2:12]1

Inputs

Step One
Name
Quantity
28.8 g
Type
reactant
Smiles
C(CCC)=O
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
1-amino-1-hydroperoxy-3,3,5-trimethylcyclohexane
Quantity
33 g
Type
reactant
Smiles
NC1(CC(CC(C1)C)(C)C)OO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
When the solid had dissolved the aqueous phase
CUSTOM
Type
CUSTOM
Details
was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the petrol solution dried with magnesium sulphate overnight at 0°
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(CCC)=O
Name
Type
product
Smiles
CC1CC(=O)CC(C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03947406

Procedure details

Butyraldehyde (28.8 g.) in petrol (100 c.c.) was cooled to below 0° and with stirring treated with 1-amino-1-hydroperoxy-3,3,5-trimethylcyclohexane (33 g.; 93% pure). When the solid had dissolved the aqueous phase was removed and the petrol solution dried with magnesium sulphate overnight at 0°. The working up as in Example 4 gave butyraldehyde, dihydroisophorone and the same peroxide (33.0 g.) b.p. 96° - 98°/0.6 mm. as in Example 4.
Quantity
28.8 g
Type
reactant
Reaction Step One
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-amino-1-hydroperoxy-3,3,5-trimethylcyclohexane
Quantity
33 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].N[C:7]1([O:16]O)[CH2:12][CH:11]([CH3:13])[CH2:10][C:9]([CH3:15])([CH3:14])[CH2:8]1>>[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH3:13][CH:11]1[CH2:10][C:9]([CH3:15])([CH3:14])[CH2:8][C:7](=[O:16])[CH2:12]1

Inputs

Step One
Name
Quantity
28.8 g
Type
reactant
Smiles
C(CCC)=O
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
1-amino-1-hydroperoxy-3,3,5-trimethylcyclohexane
Quantity
33 g
Type
reactant
Smiles
NC1(CC(CC(C1)C)(C)C)OO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
When the solid had dissolved the aqueous phase
CUSTOM
Type
CUSTOM
Details
was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the petrol solution dried with magnesium sulphate overnight at 0°
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(CCC)=O
Name
Type
product
Smiles
CC1CC(=O)CC(C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.